Comprehensive Technical Guide on 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene (CAS: 239463-97-9)
Comprehensive Technical Guide on 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene (CAS: 239463-97-9)
Executive Summary
The compound 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene (CAS: 239463-97-9) is a highly specialized hydrofluoroolefin (HFO) characterized by an internal alkene backbone and a sterically demanding perfluoro-sec-butyl group[1]. In recent years, perfluoroalkylated alkenes have garnered intense interest across two primary domains: as low-Global Warming Potential (GWP) refrigerants and heat transfer fluids in materials science, and as lipophilic, metabolically stable building blocks in medicinal chemistry[2].
As a Senior Application Scientist, I approach the synthesis and utilization of this molecule through the lens of mechanistic control. Direct attachment of secondary perfluoroalkyl groups to unsaturated systems is notoriously difficult due to competitive β -fluoride elimination and severe steric hindrance[3]. Therefore, accessing this specific C7H5F9 isomer requires a highly controlled, two-step radical addition-elimination sequence. This whitepaper deconstructs the physicochemical profile, the causal mechanics of its synthesis, and field-proven protocols for its generation.
Physicochemical & Structural Profiling
The unique properties of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene arise from the extreme electron-withdrawing nature of the -CF(CF3)CF2CF3 moiety adjacent to the π -system. This creates a highly polarized double bond, altering both its reactivity toward nucleophiles and its macroscopic thermodynamic properties.
Quantitative Data Summary
| Property | Value | Mechanistic / Practical Significance |
| Chemical Name | 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-ene | Internal alkene geometry provides higher thermodynamic stability. |
| CAS Number | 239463-97-9 | Primary regulatory and catalog identifier[1]. |
| Molecular Formula | C7H5F9 | Belongs to the HFO (hydrofluoroolefin) class[2]. |
| Molecular Weight | 260.10 g/mol | High mass-to-carbon ratio typical of fluorinated organics. |
| Hydrogen Bond Acceptors | 9 | High fluorine density limits intermolecular interactions (low boiling point). |
| Rotatable Bonds | 2 | Rigid perfluoroalkyl domain restricts conformational freedom. |
| Flammability | Flammable (HFO-C7H5F9 class) | Critical safety parameter for deployment in refrigerant blends[2]. |
Mechanistic Synthesis Pathways
The synthesis of internal perfluoroalkyl alkenes relies on the Atom Transfer Radical Addition (ATRA) of a perfluoroalkyl iodide to a terminal alkene, followed by a regioselective dehydroiodination[4].
The Causality of Experimental Choices
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Why ATRA? Direct transition-metal-catalyzed cross-coupling of secondary perfluoroalkyl halides (like perfluoro-sec-butyl iodide) often fails because the intermediate organometallic species rapidly undergoes β -fluoride elimination. ATRA circumvents this by utilizing a single-electron transfer (SET) radical pathway that is blind to β -fluoride elimination.
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Regioselectivity of Elimination: The intermediate adduct is 1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)hexane. During base-mediated dehydroiodination, the base must choose between abstracting a proton from the terminal -CH3 group or the internal -CH2- group. The -CH2- protons are situated between the iodine atom and the strongly electron-withdrawing perfluoro-sec-butyl group, making them highly acidic. Consequently, thermodynamic and kinetic controls perfectly align to yield the internal alkene (hex-2-ene) almost exclusively.
Fig 1: Two-step synthesis of CAS 239463-97-9 via ATRA and regioselective E2 elimination.
The Radical Propagation Cycle
The ATRA step is initiated by a mild reducing agent, typically sodium dithionite ( Na2S2O4 ), which operates effectively in aqueous/organic biphasic systems[4]. This avoids the need for toxic tin hydrides or harsh thermal initiators.
Fig 2: Single-Electron Transfer (SET) radical propagation mechanism for the ATRA step.
Experimental Methodologies (Self-Validating Protocols)
To ensure high E-E-A-T standards, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that failure modes are detected before proceeding to the next synthetic stage.
Protocol A: ATRA Synthesis of the Iodo-Adduct
Objective: Synthesize 1,1,1,2,2,3-hexafluoro-5-iodo-3-(trifluoromethyl)hexane.
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System Preparation: Equip a 500 mL heavy-walled glass reactor with a magnetic stirrer, a pressure gauge, and a gas inlet. Purge the system with dry Argon for 15 minutes.
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Reagent Loading: Add 100 mL of a degassed Acetonitrile/Water mixture (1:1 v/v). Introduce 50 mmol (17.3 g) of 1,1,1,2,3,3,4,4,4-nonafluoro-2-iodobutane (perfluoro-sec-butyl iodide).
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Gas Introduction: Pressurize the reactor with Propylene gas to 2.5 bar. Maintain the pressure using a regulated cylinder.
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Initiation: Dissolve 60 mmol of Na2S2O4 and 60 mmol of NaHCO3 in 30 mL of degassed water. Inject this solution into the reactor via a syringe pump over 1 hour at 25°C.
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Reaction & Workup: Stir vigorously for 4 hours. Depressurize carefully. Extract the aqueous layer with diethyl ether ( 3×50 mL). Wash the combined organic layers with 5% sodium thiosulfate (to remove residual iodine) and brine, then dry over anhydrous MgSO4 .
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Validation Checkpoint: Concentrate under reduced pressure and analyze via crude 1H NMR. Success metric: Disappearance of alkene protons and appearance of a distinct multiplet at ∼4.2 ppm corresponding to the -CHI- proton.
Protocol B: Regioselective Dehydroiodination
Objective: Isolate 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene (CAS: 239463-97-9).
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Setup: Transfer the crude iodo-adduct ( ∼45 mmol) to a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel. Dissolve in 50 mL of anhydrous THF.
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Base Addition: Cool the flask to 0°C in an ice bath. Add 55 mmol of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise over 20 minutes. Causality Note: DBU is chosen over KOH because its non-nucleophilic nature prevents the displacement of the iodide or nucleophilic attack on the highly electrophilic perfluoroalkyl chain.
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Thermal Elimination: Remove the ice bath and heat the reaction mixture to 60°C for 6 hours. The precipitation of DBU-HI salt will be visibly apparent, serving as a physical indicator of reaction progress.
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Isolation: Cool to room temperature. Dilute with 100 mL of pentane. Wash the organic layer with 1M HCl ( 3×50 mL) to completely remove DBU and its salts. Dry over Na2SO4 .
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Purification & Final Validation: Carefully distill the product (the alkene is volatile). Success metric: 1H NMR should show an internal alkene multiplet at ∼5.8−6.2 ppm, and 19F NMR must confirm the intact perfluoro-sec-butyl group.
Applications in Industry
The strategic incorporation of the -CF(CF3)CF2CF3 group into an alkene yields a molecule with zero Ozone Depletion Potential (ODP) and an exceptionally low Global Warming Potential (GWP) due to its short atmospheric lifetime (rapid reaction with atmospheric hydroxyl radicals)[2]. This makes CAS 239463-97-9 and its derivatives highly valuable in the formulation of next-generation refrigerant blends and precision cleaning solvents. Furthermore, in drug development, the perfluoro-sec-butyl group acts as a profound lipophilicity enhancer, shielding adjacent molecular sites from cytochrome P450-mediated oxidative metabolism[3].
References
- 4,5,5,6,6,6-HEXAFLUORO-4-(TRIFLUOROMETHYL)
- Source: semanticscholar.
- Source: rsc.
- Source: google.
Sources
- 1. nextsds.com [nextsds.com]
- 2. CA2626183C - Compositions comprising fluoroolefins and uses thereof - Google Patents [patents.google.com]
- 3. Defluorinative functionalization of perfluoroalkyl alkenes with ureas: synthesis of C4-perfluoroalkenyl 2-imidazolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
